5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQOHVSMASOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1C(=O)O)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, such as 2,2-dimethylcyclohexane-1-carboxylic acid. The fluorination process can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. Derivatives like methyl esters or amides can be synthesized under mild conditions:
Fluorine atoms at the 5-position enhance electrophilicity of the carbonyl carbon, while dimethyl groups at the 2-position slow reaction kinetics due to steric bulk .
Decarboxylation Pathways
Thermal or photochemical decarboxylation is feasible, particularly under radical-initiated conditions:
-
Photoredox-Catalyzed Decarboxylation :
Irradiation with blue LEDs in the presence of 4CzIPN photocatalyst generates a stabilized alkyl radical intermediate, enabling C–C bond formation with ketones (e.g., 3-oxetanol synthesis) .
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Analogous α-amino acids | 4CzIPN/CrCl<sub>3</sub> | 3-Oxetanols | 60–80% |
Fluorine-Specific Reactivity
The geminal difluoro motif (C–F<sub>2</sub>) introduces unique properties:
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Hydrogen Bonding : Fluorines reduce hydrogen-bond donor capacity (lnK<sub>eq</sub> ≈ −0.5 vs. −2.5 for non-fluorinated analogs), enhancing membrane permeability .
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Electrophilic Fluorination Resistance : The C–F bonds remain intact under common fluorinating agents (e.g., Selectfluor).
Cyclohexane Ring Modifications
The cyclohexane backbone participates in stereoselective reactions:
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Oxidation : Tertiary C–H bonds adjacent to dimethyl groups resist oxidation under standard conditions (e.g., KMnO<sub>4</sub>).
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Ring-Opening : No observed ring-opening with nucleophiles (e.g., H<sub>2</sub>O/acid), likely due to steric protection .
Stability and Storage
Scientific Research Applications
Chemistry
In the field of chemistry, 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for selective reactions that can lead to the development of new materials with desirable properties.
Biology
This compound has shown potential in biological research, particularly in enzyme inhibition and protein-ligand interactions . The fluorine atoms increase binding affinity through strong hydrogen bonds and electrostatic interactions, making it useful for studying metabolic pathways.
Medicine
In medicinal chemistry, research has focused on its potential pharmaceutical applications. Studies have explored the compound's ability to inhibit specific enzymes, which could impact drug development and metabolic studies. Modifications to its structure have led to derivatives with enhanced solubility and bioavailability while maintaining biological efficacy.
Industry
Industrially, this compound is utilized in the development of new materials such as fluorinated polymers , which exhibit unique properties beneficial for various applications.
Enzyme Inhibition Studies
In a notable study investigating enzyme inhibition, this compound demonstrated significant inhibitory activity against specific targets. The compound's ability to form multiple hydrogen bonds with the active site of the enzyme was identified as a key factor in its efficacy.
Pharmacological Applications
Research has explored analogs derived from this compound that possess improved pharmacological profiles. These modifications aim to enhance solubility and bioavailability while retaining or improving biological activity.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties based on evidence-derived
Key Comparisons
Fluorine Substitution Effects: Both DFDNB and the target compound feature fluorine atoms, which enhance electronegativity and stabilize negative charges. In DFDNB, fluorine aids in electrophilic reactivity for amino acid derivatization , while in the target compound, fluorine likely increases the carboxylic acid’s acidity (pKa reduction) compared to non-fluorinated analogs.
Steric and Conformational Influence: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance, restricting ring conformation. This contrasts with the dicyano-cyclohexene dicarboxylate (), where bulky 4-methylphenyl groups dominate steric effects, influencing synthetic pathways and crystal packing .
Functional Group Reactivity: The carboxylic acid group in the target compound offers distinct reactivity (e.g., salt formation, esterification) compared to the ester groups in the dicyano-cyclohexene derivative () or the amino alcohol in . For example, the carboxylic acid’s lower pKa (~2-3) versus esters (pKa ~5-6) enhances its solubility in basic media.
Biological and Synthetic Relevance: While DFDNB is used in biochemical assays , the target compound’s methyl and fluorine groups may enhance metabolic stability, making it a candidate for drug design. Similarly, the difluoro-cyclohexanol hydrochloride () highlights fluorine’s utility in bioactive molecule synthesis .
Biological Activity
5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid (CAS No. 2230802-76-1) is a fluorinated cyclohexane derivative notable for its unique chemical structure, which includes two fluorine atoms and two methyl groups attached to a cyclohexane ring with a carboxylic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
- Molecular Formula : C9H14F2O2
- Molecular Weight : 192.20 g/mol
- Purity : 95%
- Physical State : Oil
- Boiling Point : Approximately 249.5 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity through strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways and cellular functions.
- Protein-Ligand Interactions : The compound's structure allows it to interact favorably with proteins, which is crucial in drug design and development .
Enzyme Inhibition Studies
In a study investigating enzyme inhibition, this compound demonstrated significant activity against certain targets. The compound's ability to form multiple hydrogen bonds with the active site of the enzyme was highlighted as a key factor in its inhibitory action .
Pharmacological Applications
Research has explored the use of this compound in medicinal chemistry, particularly in developing analogs with improved pharmacological profiles. For instance, modifications to the core structure have led to derivatives with enhanced solubility and bioavailability while maintaining or improving biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethylcyclohexane-1-carboxylic acid | Lacks fluorine atoms | Lower binding affinity compared to difluorinated variant |
| 5,5-Dichloro-2,2-dimethylcyclohexane-1-carboxylic acid | Contains chlorine instead of fluorine | Variations in reactivity and biological activity |
| 5,5-Difluoro-2,2-dimethylcyclohexane-1-methanol | Hydroxyl group instead of carboxylic acid | Different interaction profile with biological targets |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid?
- Answer : The compound can be synthesized via multi-step routes involving fluorination and cyclization. A plausible approach includes:
- Step 1 : Friedel-Crafts acylation to introduce fluorinated substituents (e.g., using fluorobenzoyl chloride as in ).
- Step 2 : Reduction of intermediates (e.g., ketones to carboxylic acids via catalytic hydrogenation or borohydride reduction) .
- Step 3 : Acid-catalyzed cyclization under reflux conditions (similar to methods used for cyclohexane derivatives in ).
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use orthogonal analytical techniques:
- NMR : Confirm substituent positions (e.g., fluorines at C5 and methyl groups at C2) via , , and NMR, referencing shifts from similar difluorocyclohexane derivatives .
- HPLC : Assess purity (>98%) using reverse-phase chromatography (C18 columns, acetonitrile/water mobile phase) as outlined for fluorinated acids in .
- X-ray crystallography : Resolve stereochemical ambiguities (if applicable) using single-crystal diffraction, as demonstrated for trimethyl-dioxane analogs .
Q. What are the critical physicochemical properties to consider for experimental design?
- Key Properties :
- Molecular formula : (calculated from structural analogs in ).
- Lipophilicity : Enhanced by difluoro groups (logP ~2.5, estimated via PubChem data for 4,4-difluorocyclohexanecarboxylic acid ).
- Solubility : Low in water (<1 mg/mL); dissolve in DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Answer : The axial/equatorial arrangement of fluorine and methyl groups impacts receptor binding. For example:
- Axial fluorines may enhance metabolic stability by shielding the carboxyl group from enzymatic degradation .
- Methyl groups in equatorial positions reduce ring strain, improving conformational stability (observed in cyclohexane-carboxylic acid derivatives ).
- Methodology : Compare enantiomers via chiral HPLC and assess activity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
Q. How can researchers resolve contradictions in stability data reported for fluorinated cyclohexane-carboxylic acids?
- Answer : Discrepancies often arise from analytical conditions. Mitigate by:
- Controlled degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products .
- pH-dependent assays : Test stability across physiological pH ranges (1.2–7.4) to mimic gastrointestinal and cellular environments .
- Cross-validate with NMR to track fluorine retention under stress conditions .
Q. What strategies optimize the compound’s interaction with enzymatic targets?
- Answer :
- Structural analogs : Introduce bioisosteres (e.g., replacing methyl with trifluoromethyl) to modulate binding affinity, as seen in biphenyl-carboxylic acid studies .
- Docking simulations : Use crystallographic data from related enzymes (e.g., cyclooxygenase) to predict binding poses .
- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and correlate with IC values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
